An In-depth Technical Guide to 2-Octadecenylsuccinic Anhydride (CAS 28777-98-2): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Octadecenylsuccinic Anhydride (CAS 28777-98-2): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Octadecenylsuccinic anhydride (ODSA), a versatile chemical compound with significant applications across various industries, including burgeoning interest in the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of ODSA's chemical properties, synthesis, and potential applications.
Core Chemical and Physical Properties
2-Octadecenylsuccinic anhydride, a derivative of succinic anhydride, is characterized by a C18 alkenyl chain attached to the succinic anhydride ring. This structure imparts an amphiphilic nature to the molecule, with a hydrophilic anhydride head and a long, hydrophobic aliphatic tail.
Table 1: Physicochemical Properties of 2-Octadecenylsuccinic Anhydride
| Property | Value | Source(s) |
| CAS Number | 28777-98-2 | |
| Molecular Formula | C₂₂H₃₈O₃ | [] |
| Molecular Weight | 350.54 g/mol | [] |
| Appearance | White to orange to green powder or crystal | |
| Melting Point | 67.0 to 73.0 °C | |
| Solubility | Insoluble in water; Soluble in toluene |
Synthesis and Purification
The industrial synthesis of 2-octadecenylsuccinic anhydride is typically achieved through an "ene" reaction between an isomerized C18 olefin (octadecene) and maleic anhydride at elevated temperatures, generally above 200°C.[2] The initial isomerization of the starting α-olefin to a mixture of internal olefins is a crucial step, as terminal olefins are less reactive in this process.[2]
To minimize polymerization and other side reactions that can lead to discoloration and by-product formation, polymerization inhibitors may be added to the reaction mixture.[2]
Experimental Protocol: Laboratory-Scale Synthesis of a Long-Chain Alkenyl Succinic Anhydride
The following protocol is a representative procedure for the laboratory-scale synthesis of a long-chain alkenyl succinic anhydride, adapted from general methods described for these compounds.
Materials:
-
1-Octadecene
-
Maleic anhydride
-
Nitrogen gas supply
-
High-temperature heating mantle with a temperature controller
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a molar excess of 1-octadecene to maleic anhydride (e.g., a 1.2:1 molar ratio).
-
Begin stirring and gently heat the mixture under a slow stream of nitrogen to approximately 80-100°C to dissolve the maleic anhydride.
-
Once a homogeneous solution is formed, gradually increase the temperature to 200-220°C.
-
Maintain the reaction at this temperature for 3-4 hours under a continuous nitrogen blanket. The reaction progress can be monitored by techniques such as FT-IR to observe the disappearance of the maleic anhydride peaks.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
The excess unreacted octadecene can be removed by vacuum distillation to yield the crude 2-octadecenylsuccinic anhydride.
Purification: For many applications, the crude product may be of sufficient purity. However, for applications requiring higher purity, such as in pharmaceutical contexts, further purification can be achieved by vacuum distillation of the crude product.
Spectroscopic Characterization
Due to the limited availability of published spectra for 2-octadecenylsuccinic anhydride, this section provides predicted spectral data based on the analysis of its functional groups and data from structurally similar molecules, such as dodecenyl succinic anhydride.
Infrared (IR) Spectroscopy
The IR spectrum of ODSA is expected to be dominated by the characteristic absorptions of the cyclic anhydride and the long aliphatic chain.
Table 2: Predicted FT-IR Spectral Data for 2-Octadecenylsuccinic Anhydride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, ~2924, ~2854 | Strong | C-H stretching (alkane) |
| ~1860 | Strong | Asymmetric C=O stretching (cyclic anhydride) |
| ~1780 | Strong | Symmetric C=O stretching (cyclic anhydride) |
| ~1465 | Medium | C-H bending (alkane) |
| ~1225 | Strong | C-O-C stretching (cyclic anhydride) |
The presence of two distinct carbonyl peaks is a hallmark of the cyclic anhydride functionality, arising from symmetric and asymmetric stretching modes.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the different types of protons in the molecule.
Table 3: Predicted ¹H NMR Spectral Data for 2-Octadecenylsuccinic Anhydride (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3-5.5 | m | 2H | Vinylic protons (-CH=CH-) |
| ~2.5-3.1 | m | 3H | Protons on the succinic anhydride ring |
| ~2.0-2.2 | m | 2H | Allylic protons (-CH₂-CH=) |
| ~1.2-1.6 | br s | ~28H | Methylene protons of the alkyl chain (-(CH₂)ₙ-) |
| ~0.88 | t | 3H | Terminal methyl protons (-CH₃) |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, olefinic carbons, and the aliphatic chain carbons.
Table 4: Predicted ¹³C NMR Spectral Data for 2-Octadecenylsuccinic Anhydride (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | Carbonyl carbons (C=O) |
| ~128-132 | Vinylic carbons (-CH=CH-) |
| ~40-45 | Carbons of the succinic anhydride ring |
| ~22-35 | Carbons of the alkyl chain |
| ~14 | Terminal methyl carbon (-CH₃) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of ODSA is expected to show fragmentation patterns characteristic of long-chain hydrocarbons and cyclic anhydrides. While a molecular ion peak (M⁺) at m/z 350.54 may be observed, it is likely to be of low intensity. Common fragmentation would involve the loss of the alkyl chain and fragmentation of the succinic anhydride ring.
Chemical Reactivity and Mechanisms of Action
The reactivity of ODSA is primarily dictated by the strained cyclic anhydride ring, which is susceptible to nucleophilic attack.
Hydrolysis
One of the most significant reactions of ODSA is its hydrolysis to the corresponding dicarboxylic acid, 2-octadecenylsuccinic acid.[4][5] This reaction is rapid in the presence of water and is a critical consideration in applications such as paper sizing, where the hydrolysis is a competing and often undesirable reaction.[5]
Esterification
ODSA readily reacts with alcohols, including the hydroxyl groups of cellulose and other biopolymers, to form monoesters. This esterification reaction is the basis for its primary application as a paper sizing agent, where it forms covalent bonds with cellulose, rendering the paper hydrophobic.[2]
Amidation
Similar to its reaction with alcohols, ODSA reacts with primary and secondary amines to form the corresponding amides. This reactivity allows for the modification of proteins and other amine-containing polymers.
Applications
Paper Sizing
The most significant industrial application of ODSA is as a sizing agent in the papermaking industry.[2] When emulsified and applied to paper pulp, the anhydride group of ODSA reacts with the hydroxyl groups of cellulose fibers.[2] The long octadecenyl chain then orients away from the fiber, creating a hydrophobic surface that resists the penetration of water and inks.[2]
Curing Agent for Epoxy Resins
ODSA can be used as a curing agent for epoxy resins. The anhydride ring opens upon reaction with the epoxy groups, leading to cross-linking and the formation of a rigid polymer network.
Corrosion Inhibitor
The amphiphilic nature of ODSA and its corresponding dicarboxylic acid allows it to form a protective film on metal surfaces, thereby acting as a corrosion inhibitor in lubricant and fuel applications.
Drug Development and Life Sciences
The ability of ODSA and similar alkenyl succinic anhydrides to modify biopolymers is of increasing interest in the pharmaceutical field. By reacting with hydroxyl or amine groups on polysaccharides (like chitosan and starch) or proteins, ODSA can impart hydrophobicity, leading to the formation of self-assembling nanoparticles.[6][7] These nanoparticles have potential applications as drug delivery systems for hydrophobic drugs, offering advantages such as:
-
Enhanced Drug Solubility: Encapsulating poorly soluble drugs within the hydrophobic core of the nanoparticles.[6]
-
Controlled Release: The polymer matrix can be designed for sustained or targeted drug release.
-
pH-Sensitive Delivery: The carboxylic acid groups formed upon hydrolysis can be exploited for pH-responsive drug release in specific microenvironments, such as tumors or inflamed tissues.[6]
A study on octenylsuccinic anhydride (a shorter-chain analog of ODSA) modified chitosan demonstrated the formation of pH-sensitive nanoparticles for the delivery of anti-inflammatory and antioxidant agents.[6] This suggests that ODSA, with its longer alkyl chain, could offer even greater hydrophobic interactions for the encapsulation of highly lipophilic drugs.
Safety and Handling
2-Octadecenylsuccinic anhydride is classified as a skin and eye irritant. It is also moisture-sensitive and will hydrolyze upon contact with water. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, dry place under an inert atmosphere.
Conclusion
2-Octadecenylsuccinic anhydride is a versatile chemical with well-established industrial applications and significant potential in the field of drug development. Its amphiphilic nature and the reactivity of the anhydride ring allow for the modification of a wide range of materials, from cellulose fibers to biopolymers for advanced drug delivery systems. A thorough understanding of its chemical properties, particularly its reactivity with nucleophiles and its propensity for hydrolysis, is crucial for its effective application in both industrial and research settings. As the demand for novel drug delivery platforms grows, the unique properties of ODSA are likely to attract further investigation from the scientific community.
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